molecular formula C8H9ClN2S B1373723 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride CAS No. 334917-74-7

4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride

Cat. No. B1373723
M. Wt: 200.69 g/mol
InChI Key: KYFBBRSBINZMEG-UHFFFAOYSA-N
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Description

4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride is a chemical compound with the CAS Number: 334917-74-7. It has a molecular weight of 200.69 . The compound is a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of imidazole derivatives, such as 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride, often involves the reaction of glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride consists of a five-membered imidazole ring attached to a thiophene ring via a methylene bridge . The InChI code for this compound is 1S/C8H8N2S.ClH/c1-2-8(11-3-1)4-7-5-9-6-10-7;/h1-3,5-6H,4H2,(H,9,10);1H .


Chemical Reactions Analysis

Imidazole compounds, including 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride, are known for their broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties .


Physical And Chemical Properties Analysis

4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride is a powder with a melting point of 128-129°C . It is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) .
  • Antimicrobial Activity

    • Thiophene derivatives show high antimicrobial activity against various microbial infections .
  • Anti-psychotic Activity

    • Thiophene derivatives have been reported to possess anti-psychotic properties .
  • Anti-arrhythmic Activity

    • They have also been found to exhibit anti-arrhythmic effects .
  • Anti-anxiety Activity

    • Thiophene derivatives can be used in the treatment of anxiety disorders .
  • Anti-fungal Activity

    • They have been proven to be effective against various fungal infections .
  • Antioxidant Activity

    • Some thiophene derivatives have shown good scavenging potential, comparable to ascorbic acid .
  • Estrogen Receptor Modulating Activity

    • Thiophene derivatives have been reported to modulate estrogen receptors .
  • Kinases Inhibiting Activity

    • Thiophene derivatives have been reported to inhibit kinases .
  • Anti-cancer Activity

    • They have shown potential as anti-cancer agents .
  • Anti-mitotic Activity

    • Thiophene derivatives have been found to exhibit anti-mitotic effects .
  • Organic Photovoltaics

    • Certain thiophene-based polymers have been used in organic photovoltaics .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole derivatives, including 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride, have become an important synthon in the development of new drugs . Given their wide range of biological activities, there is significant interest in further exploring their potential in drug discovery .

properties

IUPAC Name

5-(thiophen-2-ylmethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c1-2-8(11-3-1)4-7-5-9-6-10-7;/h1-3,5-6H,4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBBRSBINZMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride

CAS RN

334917-74-7
Record name 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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